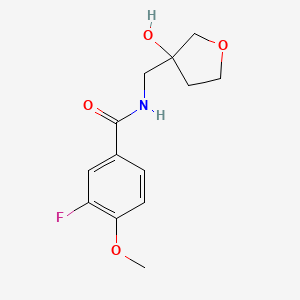

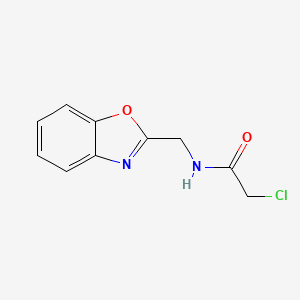

3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methoxybenzamide, also known as FHBM, is a chemical compound that has been widely researched for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Research has explored the synthesis and chemical properties of compounds with similar structures, highlighting their potential in medicinal chemistry and as building blocks for further chemical synthesis. For instance, the synthesis of fluorinated heterocyclic amino acids like 3-fluoroazetidine-3-carboxylic acid demonstrates the compound's utility in creating new molecules with potential medicinal applications (Van Hende et al., 2009). This pathway includes steps such as bromofluorination, reduction, ring closure, and oxidation, showcasing the complex synthetic routes possible with fluorinated compounds.

Receptor Binding and Imaging Studies

Fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET) (Tu et al., 2007). These studies demonstrate the significance of fluorine in developing ligands for PET imaging, which could be relevant for diagnosing and studying various cancers.

Mechanistic Insights into Biological Processes

Research into the molecular interactions of fluorinated compounds has provided insights into biological processes and ligand-receptor interactions. For example, the study of ligand-receptor interactions by fluorescence correlation spectroscopy with different fluorophores has shown that fluorine labels can significantly impact measurement quality and ligand-receptor interactions (Wohland et al., 1999). This research underlines the importance of choosing appropriate fluorophores for studying receptor binding and dynamics.

Chemical Modification and Its Effects

The modification of benzamide derivatives and the incorporation of fluorine atoms have been explored to understand their impact on chemical properties and biological activity. For instance, the iron-catalyzed, fluoroamide-directed C-H fluorination has shown that specific modifications can lead to chemoselective fluorine transfer, highlighting the role of metal catalysts in facilitating these reactions (Groendyke et al., 2016).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned, a US patent application discusses sulfonyl amide derivatives (which this compound is) as useful in the treatment of abnormal cell growth, such as cancer, in mammals . Many oncogenes encode proteins that are aberrant tyrosine kinases capable of causing cell transformation . Inhibitors of receptor tyrosine kinases are useful as selective inhibitors of the growth of mammalian cancer cells .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information is not provided in the available resources.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-18-11-3-2-9(6-10(11)14)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCPODGLBYNVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCOC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)

![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)

![1,1-Diphenyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2876834.png)

![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)